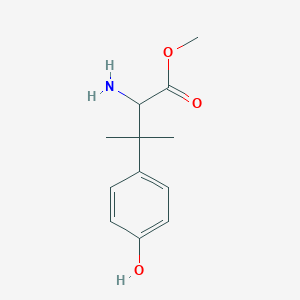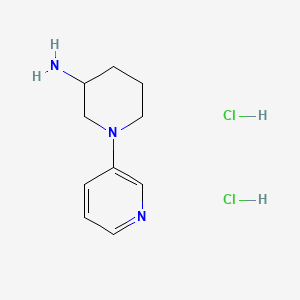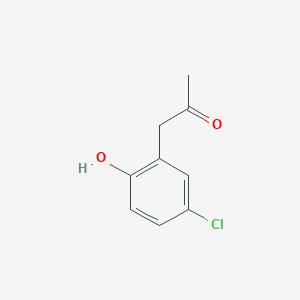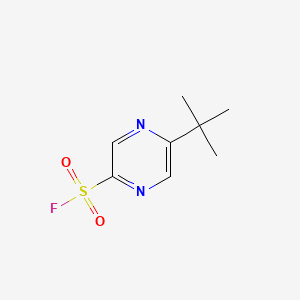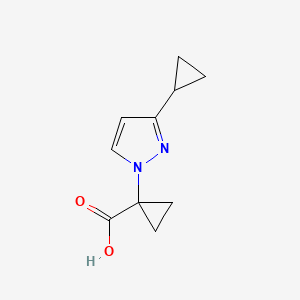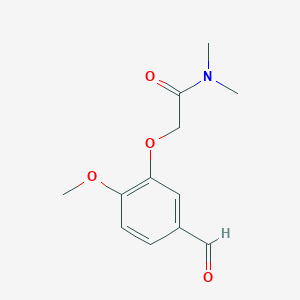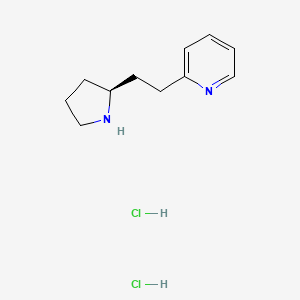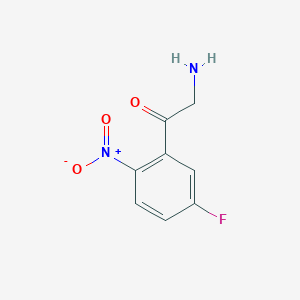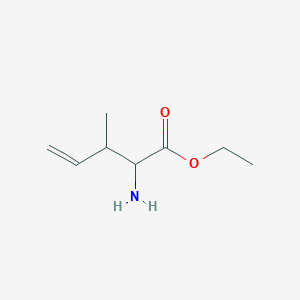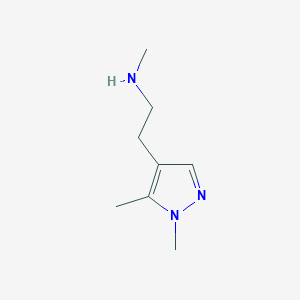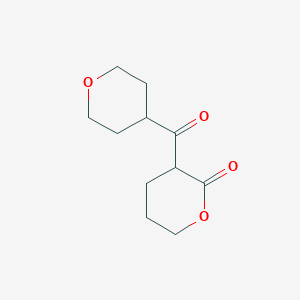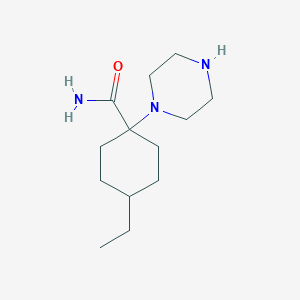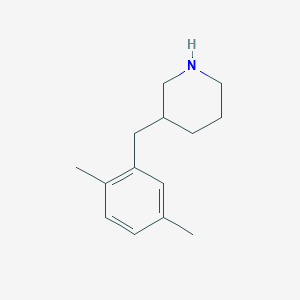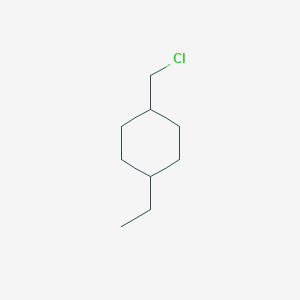
1-(Chloromethyl)-4-ethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group at the first position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-ethylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 1-(Hydroxymethyl)-4-ethylcyclohexane.
Oxidation: 1-(Carboxymethyl)-4-ethylcyclohexane.
Reduction: 1-Methyl-4-ethylcyclohexane.
Scientific Research Applications
1-(Chloromethyl)-4-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds, particularly those requiring a cyclohexane scaffold.
Agricultural Chemistry: The compound can be a precursor for the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-ethylcyclohexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can readily participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-4-ethylcyclohexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-isopropylcyclohexane: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(Chloromethyl)-4-ethylcyclohexane is unique due to the specific positioning of the chloromethyl and ethyl groups on the cyclohexane ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses .
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
MHOYPTMLNXJONF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


